![molecular formula C24H24O4 B10760001 [4-(3-Benzyl-4-hydroxybenzyl)-3,5-dimethylphenoxy]acetic acid](/img/structure/B10760001.png)
[4-(3-Benzyl-4-hydroxybenzyl)-3,5-dimethylphenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GC-24 is a synthetic compound known for its selective agonistic activity on the thyroid hormone receptor beta. This compound has been extensively studied for its potential therapeutic applications, particularly in the regulation of cholesterol levels and muscle fiber composition without significantly affecting heart rate and other thyroid hormone receptor alpha-mediated effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GC-24 involves multiple steps, starting from commercially available precursors. The key steps include the formation of a linear diarylheptanoid structure, followed by specific functional group modifications to enhance its selectivity for thyroid hormone receptor beta. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of GC-24 would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and adhering to regulatory standards for pharmaceutical compounds. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
GC-24 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability or activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different functional groups, potentially enhancing the compound’s selectivity and potency
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific modifications being targeted. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups, potentially enhancing the compound’s pharmacological properties .
Scientific Research Applications
Chemistry: As a model compound for studying selective receptor agonism and structure-activity relationships.
Biology: Investigating its effects on gene expression and cellular metabolism, particularly in muscle and liver tissues.
Medicine: Potential therapeutic applications in treating hypercholesterolemia and metabolic disorders without the side effects associated with non-selective thyroid hormone receptor agonists.
Industry: Potential use in developing new pharmaceuticals targeting thyroid hormone receptor beta, offering a more selective approach to managing metabolic diseases .
Mechanism of Action
GC-24 exerts its effects by selectively binding to thyroid hormone receptor beta, a nuclear receptor that regulates gene expression in response to thyroid hormones. Upon binding, GC-24 induces conformational changes in the receptor, promoting the recruitment of coactivators and enhancing the transcription of target genes. This selective activation leads to specific biological effects, such as cholesterol reduction and muscle fiber type modulation, without significantly affecting heart rate and other thyroid hormone receptor alpha-mediated effects .
Comparison with Similar Compounds
GC-24 is unique in its high selectivity for thyroid hormone receptor beta compared to other compounds in the same class. Similar compounds include:
GC-1: An earlier compound in the series, less selective for thyroid hormone receptor beta.
Triiodothyronine (T3): A natural thyroid hormone with non-selective activity on both thyroid hormone receptor alpha and beta.
Thyroxine (T4): Another natural thyroid hormone, less potent than T3 but also non-selective
GC-24’s uniqueness lies in its ability to selectively target thyroid hormone receptor beta, offering potential therapeutic benefits without the side effects associated with non-selective thyroid hormone receptor agonists.
Properties
Molecular Formula |
C24H24O4 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[4-[(3-benzyl-4-hydroxyphenyl)methyl]-3,5-dimethylphenoxy]acetic acid |
InChI |
InChI=1S/C24H24O4/c1-16-10-21(28-15-24(26)27)11-17(2)22(16)14-19-8-9-23(25)20(13-19)12-18-6-4-3-5-7-18/h3-11,13,25H,12,14-15H2,1-2H3,(H,26,27) |
InChI Key |
JYHIGYLGYNCMGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)CC3=CC=CC=C3)C)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.]pyrazole](/img/structure/B10759924.png)

![{3-[(3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-2-methyl-propyl}-phosphonic acid](/img/structure/B10759931.png)
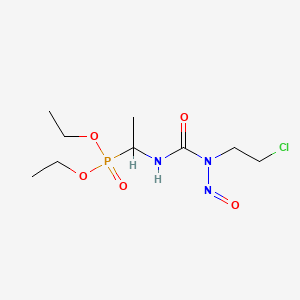
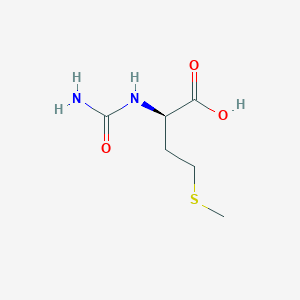
![1-[(3R,4S)-1-(2,3-dichlorophenyl)-4-hydroxypentan-3-yl]-1H-imidazole-4-carboxamide](/img/structure/B10759949.png)
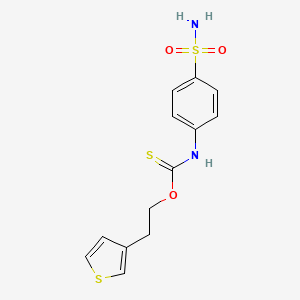
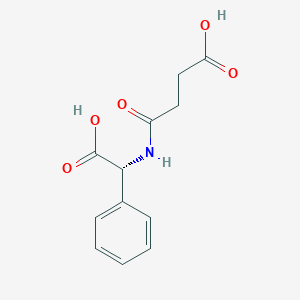
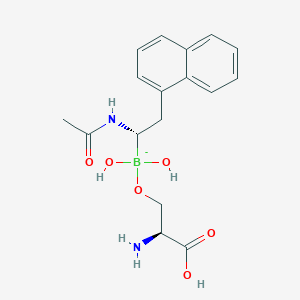
![1-Methyl-3-oxo-1,3-dihydro-benzo[c]isothiazole-5-sulfonic acid amide](/img/structure/B10759974.png)
![5-[1-(Acetylamino)-3-methylbutyl]-2,5-anhydro-3,4-dideoxy-4-(methoxycarbonyl)pentonic acid](/img/structure/B10759977.png)
![2-(3-hydroxyphenyl)-3-(morpholin-4-ylmethyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B10759978.png)
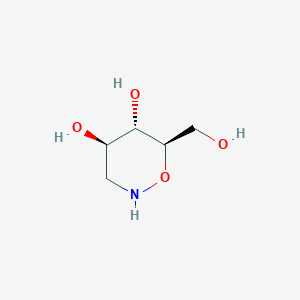
![n-[4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-3-pyridinecarboxamide](/img/structure/B10759989.png)
